molecular formula C18H18N4O B2977867 (1H-indol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034456-17-0

(1H-indol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No. B2977867
CAS RN: 2034456-17-0
M. Wt: 306.369
InChI Key: HOEISBLEWABUEY-UHFFFAOYSA-N
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Description

The compound contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a common structure in many natural compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or similar method . The pyrazolo[1,5-a]pyrazine ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems. The indole and pyrazolo[1,5-a]pyrazine rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring, which could undergo electrophilic substitution . The pyrazolo[1,5-a]pyrazine ring might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are often solid at room temperature, and many have a strong, distinctive odor . The compound’s solubility would depend on the presence and position of any functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader class of pyrazole derivatives known for their significance in heterocyclic chemistry. Such compounds are integral in organic synthesis due to their diverse biological and pharmacological activities. Studies detail the synthesis of pyrazole derivatives through methods like cyclocondensation, showcasing their potential in generating compounds with moderate antibacterial and antioxidant activities. These methods emphasize regioselective synthesis processes, such as the 1,3-dipolar cycloaddition, to produce various derivatives efficiently (Golea Lynda, 2021).

Antibacterial and Antioxidant Activities

Research on tri-substituted pyrazoles, including the core structure of the queried compound, indicates their potential for moderate antibacterial and antioxidant properties. The synthesis approach, involving cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, leads to compounds that have shown efficacy against both Gram-positive and Gram-negative bacteria, alongside moderate radical scavenging activities (Golea Lynda, 2021).

Anticancer Activity

Indole-containing pyrazole analogs have been synthesized and tested for their preliminary anti-cancer activity. Studies reveal that certain derivatives demonstrate remarkable cytotoxic activities against various cancer cell lines, including leukemia, colon, breast, and melanoma. This suggests the compound's framework could be foundational in developing new therapeutic agents targeting a wide range of cancers (Habibullah Khalilullah et al., 2022).

Enzyme Inhibition

Another significant application involves the compound's role as a potential inhibitor for enzymes like fructose-1,6-bisphosphatase (FBPase), crucial for regulating glucose metabolism. The structural analogs of the compound have been identified as promising leads for developing new inhibitors that could offer therapeutic benefits in managing conditions like type 2 diabetes (A. Rudnitskaya et al., 2009).

Molecular Docking and DFT Analysis

The compound and its derivatives' efficacy in various biological activities is further supported by molecular docking and density functional theory (DFT) analyses. These studies help elucidate the molecular interactions and stability of the compounds, providing insights into their biological activities and potential as therapeutic agents (Golea Lynda, 2021).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential biological activity, given the presence of the indole ring .

properties

IUPAC Name

1H-indol-3-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(14-10-19-15-6-2-1-4-12(14)15)21-8-9-22-17(11-21)13-5-3-7-16(13)20-22/h1-2,4,6,10,19H,3,5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEISBLEWABUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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